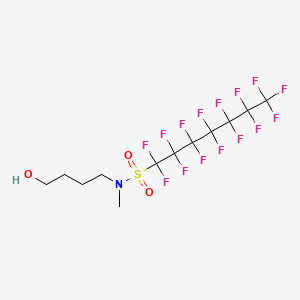
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is a complex organic compound that features an indole ring structure Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate typically involves multi-step organic reactions. One possible route could involve the formation of the indole ring followed by the introduction of the amino acid side chain. Key steps might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Acid Side Chain: The amino acid side chain can be introduced through peptide coupling reactions using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation Products: Indole-2-carboxylic acid derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Halogenated or nitrated indole derivatives.
科学研究应用
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, potentially as a ligand for receptors.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways within cells.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
属性
CAS 编号 |
66642-42-0 |
|---|---|
分子式 |
C17H24N2O3 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3.C8H7N/c1-5-9(3,6(2)11)7(10)8(12)13-4;1-2-4-8-7(3-1)5-6-9-8/h7H,5,10H2,1-4H3;1-6,9H/t7-,9+;/m1./s1 |
InChI 键 |
UFRSIGFPARXJQZ-JXLXBRSFSA-N |
手性 SMILES |
CC[C@](C)([C@@H](C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2 |
规范 SMILES |
CCC(C)(C(C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


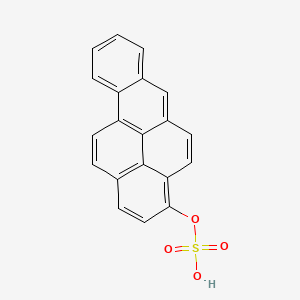
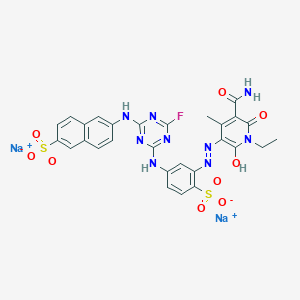
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
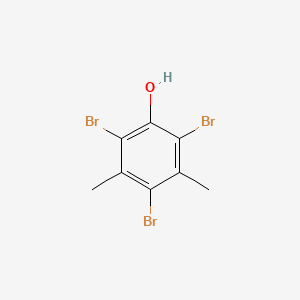
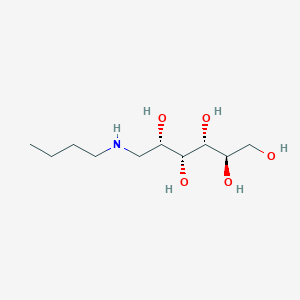

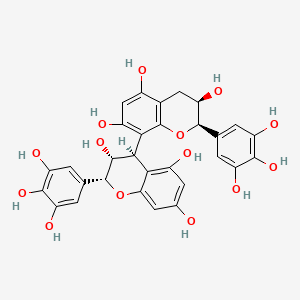

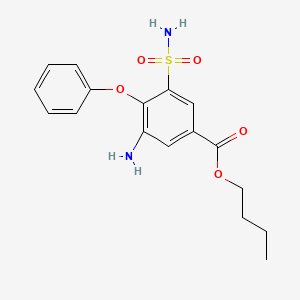

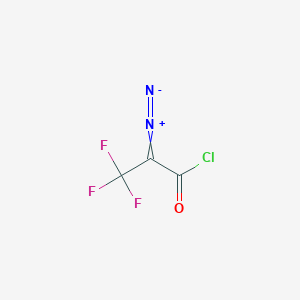

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
